Dalargin
Overview
Description
Dalargin, also known as this compound, is a useful research compound. Its molecular formula is C35H51N9O8 and its molecular weight is 725.8 g/mol. The purity is usually 98%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Enkephalins - Enkephalin, Leucine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Dalargin is a potent agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a crucial role in pain modulation, emotional responses, and neuroprotection .
Mode of Action
This compound interacts with its primary target, the δ-opioid receptor, to exert its effects . Upon binding to the receptor, it triggers a cascade of intracellular events, leading to the activation of downstream signaling pathways . .
Biochemical Pathways
It is known that the activation of δ-opioid receptors can lead to the inhibition of adenylate cyclase, decrease in cyclic amp levels, and modulation of calcium and potassium channels . These changes can result in various downstream effects, including analgesia and neuroprotection .
Pharmacokinetics
It has been shown that conjugation of this compound with peptide vectors significantly enhances its brain uptake . This suggests that certain strategies can be employed to improve the bioavailability of this compound in the brain .
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. It can mitigate cell death induced by certain substances, such as Gentamicin . It also shows nephroprotective effects on Gentamicin-induced kidney injury . Additionally, this compound has been reported to have antiulcer activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a model of post-traumatic stress disorder (PTSD), the administration of this compound was found to have different effects on rats with different individual-typological behavioral characteristics . This suggests that individual differences and environmental stressors can modulate the action of this compound .
Biochemical Analysis
Biochemical Properties
Dalargin interacts with the δ-opioid receptor, a type of G-protein-coupled receptor found in the central nervous system . As an agonist, this compound binds to these receptors, triggering a series of biochemical reactions that lead to various physiological effects . It has been shown to mitigate cell death induced by Gentamicin, a type of antibiotic .
Cellular Effects
This compound has been observed to have protective effects on cells. For instance, it mitigates cell death induced by Gentamicin . In a study on L929 fibroblasts, this compound was found to exert a protective effect against apoptosis during cold stress . It also shows nephroprotective effects on Gentamicin-induced kidney injury .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the δ-opioid receptor . Upon binding to these receptors, this compound triggers a cascade of intracellular events that can lead to various physiological effects . For instance, it has been shown to mitigate Gentamicin-induced cell death . The protective mechanism of this compound is due to activation of δ-opioid receptors, which affects the development of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on rats, the administration of this compound twenty-four hours before Nembutal (a barbiturate) resulted in a 2- to 3-fold increase in the duration of sleep compared with that after simultaneous administration of Nembutal and the analog .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on rats, this compound (25, 50 µg/kg; i.p.) showed nephroprotective effects on Gentamicin-induced acute kidney injury .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are facilitated by its interaction with the δ-opioid receptor . In a study, it was found that the brain uptake of this compound was markedly enhanced when it was conjugated with two different peptide vectors, SynB1 and SynB3 .
Subcellular Localization
Given its interaction with the δ-opioid receptor, it is likely that this compound localizes to areas where these receptors are present .
Biological Activity
Dalargin, a synthetic hexapeptide analog of the endogenous enkephalins, has garnered attention for its diverse biological activities, particularly in the context of pain modulation, cytoprotection, and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on growth factors, and potential therapeutic applications.
Overview of this compound
This compound is recognized for its interaction with opioid receptors, specifically μ-opioid receptors. Its structure allows it to exhibit analgesic properties and influence various physiological processes. Research indicates that this compound not only acts as an analgesic but also has cytoprotective and anti-inflammatory effects.
The primary mechanism through which this compound exerts its effects involves binding to opioid receptors located on immune cells in the colon. This binding leads to a modulation of inflammatory pathways, particularly through the regulation of growth factors such as Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF).
Opioid Receptor Interaction
This compound demonstrates selective activity towards μ-opioid receptors, which are crucial in mediating pain relief and anti-inflammatory responses. Studies have shown that this compound's binding affinity can be enhanced through structural modifications, increasing its potency at these receptors .
Effects on Growth Factors
Recent studies have highlighted this compound's significant impact on TGF-β and EGF levels in experimental models of ulcerative colitis (UC). The following table summarizes the findings related to these growth factors:
Parameter | Control Group | This compound Treatment (100 µg/kg) | Significance (P-value) |
---|---|---|---|
TGF-β Level (Day 5) | Baseline | Decreased by 49.4% | 0.0022 |
TGF-β Level (Day 7) | Baseline | Decreased by 45.8% | 0.0022 |
EGF Level (Day 5) | Baseline | Increased by 91.7% | 0.0022 |
EGF Level (Day 7) | Baseline | Increased by 240% | 0.0022 |
EGF Level (Day 28) | Baseline | Increased by 290% | 0.0022 |
These results indicate that this compound administration significantly reduces TGF-β levels while simultaneously increasing EGF concentrations in the colon tissue of mice with UC. This dual effect suggests a potential mechanism for promoting healing and reducing inflammation in gastrointestinal disorders .
Case Studies and Experimental Findings
- Ulcerative Colitis Model : In a controlled study involving mice with induced UC, daily administration of this compound resulted in marked changes in growth factor levels compared to control groups treated with sulfasalazine, a standard UC medication. Notably, the EGF levels were significantly higher in the this compound group throughout the study period, indicating its superior efficacy in promoting epithelial repair .
- Pain Modulation Studies : this compound has been evaluated for its analgesic properties in various animal models. It has been shown to effectively reduce pain responses in models of acute and chronic pain by acting on central and peripheral opioid receptors .
- Cytoprotection : Research has demonstrated that this compound provides protective effects against gastric mucosal injury induced by stress or non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to enhance mucosal defense mechanisms underscores its potential therapeutic use in gastrointestinal disorders .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)/t21-,25+,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPHPXYFLPDZGH-XBTMSFKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231302 | |
Record name | Dalargin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81733-79-1 | |
Record name | Dalargin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081733791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dalargin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DALARGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V13505565P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.